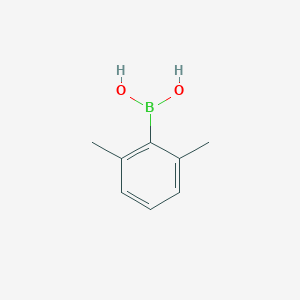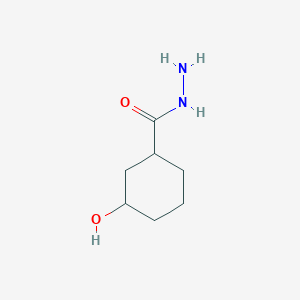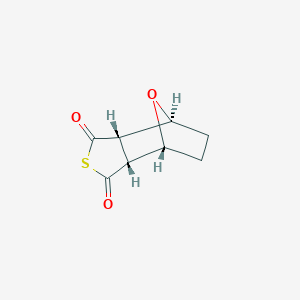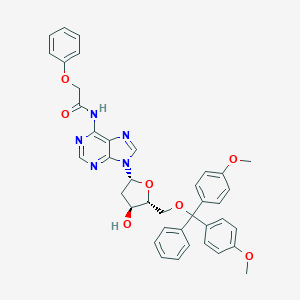
(5-Chloro-1H-indazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-1H-indazol-3-yl)methanol” is a compound that is structurally classified as a synthetic cannabinoid . It is a light yellow to yellow powder or crystals . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-1-2-8-7 (3-6)4-9-10-8/h1-4,11H,5H2, (H,9,10) .
Synthesis Analysis
The synthesis of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “(5-Chloro-1H-indazol-3-yl)methanol” is C8H7ClN2O . The compound belongs to the class of indazoles, which are aromatic organic compounds with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Physical And Chemical Properties Analysis
“(5-Chloro-1H-indazol-3-yl)methanol” has a molecular weight of 182.60700 . It has a density of 1.511g/cm3 and a boiling point of 412.438ºC at 760 mmHg .
Scientific Research Applications
Anti-inflammatory Agents
Compounds containing the indazole moiety have shown significant potential as anti-inflammatory agents. The presence of a methanol group in “(5-Chloro-1H-indazol-3-yl)methanol” could be exploited to create prodrugs or active metabolites that modulate inflammatory pathways, possibly offering therapeutic benefits for conditions like arthritis or inflammatory bowel disease .
Anticancer Research
Indazole compounds have been evaluated for their antitumor potential against various cancer cell lines. The structural motif of “(5-Chloro-1H-indazol-3-yl)methanol” could be incorporated into novel chemotherapeutic agents, leveraging the chloro and methanol groups to interact with cancer cell biomolecules, leading to cytotoxic effects .
COX-2 Inhibition
The indazole nucleus has been utilized in the design of COX-2 inhibitors, which are important in the management of pain and inflammation. “(5-Chloro-1H-indazol-3-yl)methanol” could be a key intermediate in synthesizing new COX-2 inhibitors with improved safety profiles, addressing the need for better therapeutic options in osteoarthritis and other conditions .
Antiviral Applications
Indazole derivatives have shown promise as antiviral agents. The structural features of “(5-Chloro-1H-indazol-3-yl)methanol” might be harnessed to develop compounds that interfere with viral replication or protein function, contributing to the treatment or prevention of viral infections .
Drug Synthesis and Development
The versatility of the indazole ring system, particularly when functionalized with a chloro group and a methanol moiety, makes “(5-Chloro-1H-indazol-3-yl)methanol” an attractive building block in drug discovery. It could be used to synthesize a wide array of pharmacologically active compounds, potentially leading to the development of new drugs across various therapeutic categories .
Safety and Hazards
Future Directions
Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the medicinal properties of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, need to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
(5-chloro-2H-indazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIOIPQDAOQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625974 |
Source


|
| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102735-90-0 |
Source


|
| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-1H-indazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)












